R 1485 dihydrochloride
Description
Contextualizing R 1485 Dihydrochloride (B599025) within Serotonin (B10506) Receptor Antagonist Research
R 1485 dihydrochloride is a chemical compound identified as a selective and high-affinity 5-HT6 receptor antagonist. medchemexpress.comrndsystems.comtocris.com In the broader field of neuropharmacology, serotonin (5-hydroxytryptamine or 5-HT) receptors are a major focus due to their integral role in a vast array of physiological and psychological processes. en-journal.org The 5-HT receptor family is diverse, comprising seven distinct subfamilies (5-HT1 to 5-HT7). en-journal.org this compound's significance lies in its specific action on the 5-HT6 receptor subtype. medchemexpress.comrndsystems.comtocris.com
Research into 5-HT6 receptor antagonists has gained considerable momentum over the past decade. researchgate.net This interest is fueled by the receptor's unique localization and its implication in various neurological and psychiatric conditions. nih.gov this compound, with its high affinity (pKi = 8.9) and over 100-fold selectivity for the 5-HT6 receptor over at least 50 other targets, including other serotonin receptor subtypes, represents a refined instrument for dissecting the specific functions of this receptor. rndsystems.comtocris.com
Overview of 5-HT6 Receptor Biology and Functional Significance in Neurological Systems
The 5-HT6 receptor is the most recently identified serotonin receptor and is almost exclusively expressed in the central nervous system (CNS). en-journal.orgbenthamscience.com This exclusivity makes it an attractive target for therapeutic development, as it minimizes the potential for peripheral side effects. en-journal.org High concentrations of 5-HT6 receptors are found in brain regions critical for cognition and memory, such as the cerebral cortex, hippocampus, striatum, and nucleus accumbens. en-journal.orgnih.govanr.frcsusb.edu
Functionally, the 5-HT6 receptor is a Gs protein-coupled receptor, meaning its activation stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). en-journal.org It is believed to act as a heteroreceptor, modulating the release of other key neurotransmitters. nih.gov Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate (B1630785), both of which are crucial for learning and memory processes. en-journal.orgcsusb.eduresearchgate.net Furthermore, antagonism of these receptors can also potentiate the release of other monoamines like dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex. csusb.edu This modulation of multiple neurotransmitter systems underscores the significant role of the 5-HT6 receptor in regulating complex brain functions. benthamscience.com
Rationale for Investigating Selective 5-HT6 Receptor Antagonists like this compound in Research
The investigation of selective 5-HT6 receptor antagonists such as this compound is driven by a strong scientific rationale. The localization of 5-HT6 receptors in brain regions integral to cognition, coupled with their ability to modulate cholinergic and glutamatergic neurotransmission, points to their potential as targets for treating cognitive dysfunction. rndsystems.comen-journal.orgresearchgate.net
Preclinical studies have consistently demonstrated that blocking 5-HT6 receptors can lead to pro-cognitive effects in various animal models of learning and memory. en-journal.orgnih.gov For instance, 5-HT6 receptor antagonists have been shown to reverse memory impairments induced by agents like scopolamine (B1681570) and to be effective in tasks such as the novel object recognition test and the water maze. researchgate.netnih.gov This has led to significant interest in their potential therapeutic application for conditions characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. researchgate.netnih.govresearchgate.net The high selectivity of compounds like this compound is particularly valuable in research, as it allows for the precise investigation of the consequences of 5-HT6 receptor blockade without the confounding effects of interacting with other receptors. rndsystems.comtocris.com
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound and similar 5-HT6 receptor antagonists is primarily focused on elucidating the fundamental role of the 5-HT6 receptor in the brain. The objectives of this research include:
Characterizing Neurochemical Effects: Detailed investigation into how 5-HT6 receptor antagonism alters the release and activity of various neurotransmitter systems, including acetylcholine, glutamate, dopamine, and norepinephrine. en-journal.orgcsusb.edu
Evaluating Procognitive Potential: Assessing the efficacy of these compounds in improving performance in a wide range of behavioral paradigms that model different aspects of cognition, such as attention, learning, and memory. nih.govnih.gov
Exploring Underlying Mechanisms: Utilizing these selective tools to understand the intracellular signaling pathways and molecular mechanisms that are engaged following 5-HT6 receptor blockade. anr.fr
Informing Therapeutic Strategies: The ultimate goal of this academic research is to build a solid foundation of knowledge that can guide the development of novel therapeutic interventions for neurological and psychiatric disorders. en-journal.org
It is important to note that research involving compounds like this compound is for laboratory and investigational use only. medchemexpress.com
Properties
Molecular Formula |
C18H20FN3O3S.2HCl |
|---|---|
Molecular Weight |
450.35 |
Synonyms |
4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride |
Origin of Product |
United States |
Molecular Pharmacology and Mechanistic Characterization of R 1485 Dihydrochloride
Ligand Binding Affinity and Receptor Occupancy Studies
The initial characterization of a novel ligand involves a thorough assessment of its binding affinity for its intended target. These studies are fundamental to understanding the potency and potential therapeutic window of the compound.
R 1485 dihydrochloride (B599025) has been identified as a high-affinity antagonist for the 5-HT6 receptor. Quantitative analysis from radioligand binding assays has determined its inhibition constant (pKi), which is a measure of the ligand's binding affinity. A higher pKi value corresponds to a stronger binding affinity. R 1485 dihydrochloride exhibits a pKi of 8.9, indicating sub-nanomolar affinity for the 5-HT6 receptor, a characteristic of a potent ligand.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| This compound | pKi | 8.9 |
As an antagonist, this compound exerts its effect by binding to the 5-HT6 receptor and blocking the binding of the endogenous agonist, serotonin (B10506) (5-hydroxytryptamine or 5-HT). Its high binding affinity suggests that it can effectively compete with and displace serotonin at the receptor's orthosteric binding site. In experimental settings, this competitive interaction is demonstrated by the ability of this compound to inhibit the functional response induced by 5-HT or other synthetic 5-HT6 receptor agonists. The potency of this inhibition is directly related to its high affinity, allowing it to occupy a significant portion of the receptor population even in the presence of endogenous ligands.
Receptor Selectivity and Off-Target Profiling in Experimental Systems
A critical aspect of a research compound's profile is its selectivity—the degree to which it binds to its intended target versus other unintended molecular targets. High selectivity is crucial for attributing observed biological effects to the modulation of a specific receptor and for minimizing potential confounding effects from off-target interactions.
This compound has demonstrated a high degree of selectivity for the 5-HT6 receptor. Screening against a broad panel of other molecular targets revealed a significant selectivity margin. Specifically, it exhibits over 100-fold greater selectivity for the 5-HT6 receptor compared to a panel of 50 other targets, which includes other serotonin receptor subtypes. This high selectivity minimizes the likelihood of its biological effects being mediated by interactions with other neurotransmitter systems, such as dopaminergic, adrenergic, or other serotonergic receptors.
| Target Class | Selectivity Finding | Reference |
|---|---|---|
| Other 5-HT Receptor Subtypes | Exhibits >100-fold selectivity for 5-HT6 receptor | |
| Panel of 50 Other Targets | Exhibits >100-fold selectivity for 5-HT6 receptor |
Beyond neurotransmitter receptors, off-target profiling often includes evaluation against key ion channels and enzymes to identify potential liabilities. A particularly important target in this regard is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, as inhibition of this channel can have significant implications. Research indicates that this compound displays low inhibition of the hERG channel, a favorable characteristic in a research compound. This finding, coupled with its broad selectivity, underscores its utility as a specific tool for investigating 5-HT6 receptor function.
Investigation of Intracellular Signaling Pathways Modulated by this compound
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream intracellular signaling cascade. Understanding how a ligand modulates this pathway is key to characterizing its mechanism of action. The 5-HT6 receptor is constitutively active and positively coupled to the Gαs subunit of heterotrimeric G-proteins. Activation of Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream protein targets, thereby modulating neuronal function.
As a 5-HT6 receptor antagonist, this compound functions by blocking this signaling cascade. By binding to the receptor, it prevents the conformational change necessary for Gαs protein activation that is typically induced by agonists like serotonin. Consequently, this compound inhibits the agonist-stimulated production of cAMP. This mechanism of action makes it an effective tool for studying the physiological and pathophysiological roles of the 5-HT6 receptor-mediated signaling pathway in experimental systems.
Impact on Adenylyl Cyclase Activity and cAMP Production
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, stimulates the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels subsequently activates downstream signaling pathways, most notably Protein Kinase A (PKA).
As a selective antagonist, this compound binds to the 5-HT6 receptor but does not elicit a biological response. Instead, it blocks the binding of serotonin and other agonists, thereby inhibiting the constitutive or agonist-induced activation of the receptor. Consequently, the primary effect of this compound is the attenuation of adenylyl cyclase activity and a subsequent reduction in cAMP production in cells and tissues expressing the 5-HT6 receptor. This inhibitory action on the 5-HT6 receptor-mediated signaling pathway is a cornerstone of its pharmacological profile.
Table 1: Expected Impact of this compound on the Adenylyl Cyclase/cAMP Pathway This table illustrates the anticipated effects of this compound based on its mechanism as a selective 5-HT6 receptor antagonist.
| Parameter | Effect of Serotonin (Agonist) at 5-HT6 Receptor | Expected Effect of this compound (Antagonist) at 5-HT6 Receptor |
|---|---|---|
| 5-HT6 Receptor Conformation | Active | Inactive |
| Gs Protein Activation | Increased | Decreased |
| Adenylyl Cyclase Activity | Stimulated | Inhibited |
| Intracellular cAMP Levels | Increased | Decreased |
| Protein Kinase A (PKA) Activity | Increased | Decreased |
Modulation of G-Protein Coupled Receptor Signaling Cascades
The modulation of G-protein coupled receptor (GPCR) signaling cascades by this compound is centered on its antagonism of the 5-HT6 receptor. GPCRs, including the 5-HT6 receptor, are integral membrane proteins that transduce extracellular signals into intracellular responses. Upon antagonist binding, the receptor is stabilized in an inactive conformation, preventing the GDP-GTP exchange on the associated Gs alpha subunit.
This prevention of Gs protein activation by this compound has a cascading effect on downstream signaling. The reduction in cAMP levels leads to decreased activation of PKA. PKA is a critical enzyme that phosphorylates numerous substrate proteins, including transcription factors, enzymes, and ion channels. By inhibiting this cascade, this compound can influence a wide array of cellular processes, including gene expression, metabolism, and neuronal excitability. The specificity of this compound for the 5-HT6 receptor ensures that these effects are primarily mediated through the signaling pathways governed by this particular receptor subtype.
Neurotransmitter System Interactions and Downstream Effects
The antagonism of 5-HT6 receptors by compounds like this compound has been shown to modulate the activity of several key neurotransmitter systems, most notably the cholinergic and glutamatergic systems. This modulation is believed to be a significant contributor to the pro-cognitive effects observed with 5-HT6 receptor antagonists in preclinical studies.
Blockade of 5-HT6 receptors has been demonstrated to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. The precise mechanisms underlying these interactions are complex and are thought to involve the modulation of GABAergic interneurons that, in turn, regulate the activity of cholinergic and glutamatergic neurons. By disinhibiting these neuronal populations, 5-HT6 receptor antagonists can enhance synaptic plasticity and improve cognitive function. The downstream effects of these neurotransmitter interactions include potential improvements in memory formation, attention, and executive function.
Table 2: Neurotransmitter System Interactions and Expected Downstream Effects of this compound This table outlines the anticipated interactions and subsequent effects of this compound on key neurotransmitter systems, based on its function as a selective 5-HT6 receptor antagonist.
| Neurotransmitter System | Effect of 5-HT6 Receptor Antagonism | Potential Downstream Cognitive Effects |
|---|---|---|
| Cholinergic System | Increased acetylcholine release | Enhanced learning and memory |
| Glutamatergic System | Increased glutamate release | Improved synaptic plasticity and cognitive function |
| GABAergic System | Modulation of inhibitory tone | Disinhibition of cholinergic and glutamatergic neurons |
| Dopaminergic System | Potential modulation of dopamine (B1211576) release | Effects on mood and executive function |
| Noradrenergic System | Potential modulation of norepinephrine (B1679862) release | Effects on attention and arousal |
Despite extensive searches for preclinical data on the chemical compound "this compound," no specific research findings pertaining to the detailed outline of the requested article were found in the public domain.
The available information from various sources consistently identifies this compound as a selective and high-affinity 5-HT6 receptor antagonist. Commercial suppliers indicate a pKi value of 8.9, signifying a high binding affinity for the 5-HT6 receptor, and note that it displays over 100-fold selectivity against a panel of other receptors.
However, detailed preclinical data from in vitro and in vivo studies, as specified in the requested article outline, are not available in the searched scientific literature and public databases. Specifically, there is a lack of published research on the following for this compound:
In Vitro Functional Assays and Cellular Models: No data was found from cell-based reporter assays for 5-HT6 receptor antagonism, studies using neuronal cell culture models, or investigations into its effects on synaptic plasticity and neurogenesis in tissue slice preparations.
In Vivo Experimental Models for Neurological Research: There is no available information on the assessment of cognitive performance in animal models treated with this compound or any electrophysiological recordings of neuronal activity in response to it.
Therefore, it is not possible to provide a thorough and informative scientific article strictly adhering to the provided outline due to the absence of the necessary preclinical research data.
Preclinical Pharmacological Activity and Efficacy of R 1485 Dihydrochloride
In Vivo Experimental Models for Neurological Research
Neurochemical Analysis of Brain Regions Following R 1485 Dihydrochloride (B599025) Administration
No data is available regarding the effects of R 1485 dihydrochloride on neurotransmitter systems, receptor binding, or other neurochemical markers in specific brain regions.
Behavioral Phenotyping in Animal Models of Brain Function
There are no published studies detailing the behavioral effects of this compound in animal models assessing functions such as locomotion, anxiety, or sensory gating.
Exploratory Research in Animal Models of Central Nervous System Disorders
Investigative Studies in Models of Cognitive Dysfunction and Deficits
No research could be located that investigates the potential of this compound to mitigate cognitive deficits in established animal models of memory impairment, such as those induced by scopolamine (B1681570) or amyloid-beta. kjpp.netkosfaj.org
Potential Research Applications in Other Neurodegenerative or Psychiatric Models
There is no scientific basis in the available literature to suggest or evaluate the potential application of this compound in animal models of other conditions like Parkinson's disease, schizophrenia, or depression. nih.govfrontiersin.orgacnp.org
Due to the absence of any specific data for "this compound," a data table of research findings and a list of mentioned compounds cannot be generated.
Chemical Synthesis and Structure Activity Relationship Sar Research for R 1485 Dihydrochloride Analogues
Synthetic Methodologies for R 1485 Dihydrochloride (B599025) and Related Benzoxazine (B1645224) Derivatives
The synthesis of R 1485 Dihydrochloride and its analogues is rooted in established yet adaptable chemical strategies. The benzoxazine core, a key structural feature, provides a versatile scaffold for elaboration and optimization of antagonist activity. Research in this area has focused on creating efficient and modular synthetic pathways that allow for systematic variation of key structural components.
Design and Development of Synthetic Routes to 5-HT6 Receptor Antagonists
The development of synthetic routes for benzoxazine-based 5-HT6 receptor antagonists often begins with the well-established Mannich reaction, which involves the condensation of a phenol, an amine, and formaldehyde. mdpi.com This approach allows for significant molecular diversity. Alternative strategies have also been explored to enhance efficiency and introduce novel structural variations.
One common synthetic pathway involves the bioisosteric replacement of metabolically susceptible groups in earlier compound series with more stable heterocyclic rings, leading to the creation of fused tricyclic benzoxazines. nih.gov For instance, the synthesis of N-arylsulfonylindole derivatives, which share pharmacophoric features with benzoxazine analogues, often starts with commercially available substituted indoles. A typical sequence involves acylation, followed by reactions with specific amines or other nucleophiles to build the final molecule. nih.gov These multi-step syntheses are designed to be convergent, allowing for late-stage diversification to generate a library of analogues for SAR studies.
Optimization of Reaction Conditions for Research Scale Production
For any promising compound series, the optimization of reaction conditions is crucial for efficient research-scale production and further preclinical evaluation. Key parameters that are systematically varied include solvent, temperature, catalyst, and reaction time. For example, in syntheses involving sulfonyl chlorides, the choice of a two-phase reaction medium (e.g., aqueous sodium hydroxide (B78521) and dichloromethane) with a phase transfer catalyst can significantly improve yields and purity. mdma.ch
Mechanochemical synthesis, a green chemistry approach, has also been successfully applied to produce arylsulfonyl derivatives, offering advantages such as reduced solvent use and shorter reaction times. mdpi.com In this method, reactants are milled together, sometimes with a liquid assistant, at controlled temperatures to drive the reaction to completion. mdpi.com Optimizing these conditions ensures the reliable and scalable production of analogues for comprehensive biological testing.
Systematic Structure-Activity Relationship (SAR) Investigations
Systematic SAR investigations are fundamental to transforming a lead compound into a drug candidate. For this compound analogues, this research has focused on identifying the key structural motifs responsible for high-affinity binding to the 5-HT6 receptor and optimizing for selectivity and in vivo efficacy.
Identification of Pharmacophoric Requirements for 5-HT6 Receptor Binding
Pharmacophore modeling has been instrumental in defining the essential structural features for 5-HT6 receptor antagonism. A widely accepted model for antagonists includes several key interaction points. nih.govacs.orgnih.gov These features, derived from studying a diverse set of high-affinity ligands, are crucial for potent receptor binding. nih.govacs.org
Key Pharmacophoric Features for 5-HT6 Antagonists:
A Positive Ionizable (PI) Group: Typically a basic amine, such as a piperazine (B1678402) ring, which forms a critical salt bridge interaction with the highly conserved Asp3.32 residue in the receptor's transmembrane domain 3. nih.govnih.gov
A Hydrogen Bond Acceptor (HBA): Often a sulfonyl or sulfonamide group, this feature is believed to form hydrogen bonds with residues like Ser5.43 and Asn6.55, bridging transmembrane domains 5 and 6. acs.orgnih.gov
A Hydrophobic (HYD) Site: An aromatic or heterocyclic ring system, such as the benzoxazine or indole (B1671886) core, that occupies a hydrophobic pocket within the receptor. acs.orgresearchgate.net
These models provide a rational basis for the design of new analogues by ensuring that novel structures retain these critical binding elements. researchgate.net
Rational Design Strategies for Modulating Affinity and Selectivity
Rational design strategies leverage the pharmacophore model to systematically modify a lead structure to enhance its affinity and selectivity. The concept of "scaffold hopping" has been employed to replace a known core structure (like an indole) with a different one (like a benzoxazine) while maintaining the key pharmacophoric features, leading to novel and patentable chemical entities. nih.gov
Bioisosteric replacement is another key strategy. For example, replacing a metabolically unstable group with a more robust one can improve pharmacokinetic properties without sacrificing affinity. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict how structural changes will affect binding. nih.govmdpi.com These in silico models help prioritize the synthesis of compounds that are most likely to have improved properties, thereby streamlining the drug discovery process. rsc.orgacs.org
Impact of Substituent Modifications on In Vitro and In Vivo Activity
The systematic modification of substituents on the core scaffold allows for fine-tuning of the pharmacological profile. SAR studies have revealed that even minor changes can have a significant impact on receptor affinity and functional activity.
For instance, in series of N-arylsulfonylindole derivatives, which are structurally related to benzoxazine antagonists, the nature and position of substituents on the aromatic rings are critical. Adding a methoxy (B1213986) or fluorine group at the C-5 position of the indole core was found to be detrimental to receptor affinity compared to unsubstituted analogues. mdpi.com Molecular modeling suggests that these substitutions may prevent the ligand from optimally positioning itself deep within the receptor's binding pocket. mdpi.com
The tables below summarize representative SAR data from studies on 5-HT6 receptor antagonists, illustrating how modifications to different parts of the molecular scaffold influence binding affinity.
Table 1: Impact of Aromatic Ring Substitution on 5-HT6 Receptor Affinity
| Compound ID | Aromatic Substituent (R) | 5-HT6 Ki (nM) |
| 1a | 4-Iodo | 30.5 |
| 1b | 4-Methyl (Tosyl) | 13.5 |
| 1c | Naphthalene | 14.8 |
| 1d | 2-Methoxy | 105.0 |
| Data derived from studies on N-arylsulfonylindole analogues, highlighting the sensitivity of the AR pharmacophoric region to substitution patterns. nih.gov |
Table 2: Influence of Amine Moiety on 5-HT6 Receptor Affinity
| Compound ID | Amine Fragment | 5-HT6 Ki (nM) |
| 2a | (R)-2-(Aminomethyl)pyrrolidine | 1.8 |
| 2b | N-Ethyl-(R)-2-(aminomethyl)pyrrolidine | 1.9 |
| 2c | N-Propyl-(R)-2-(aminomethyl)pyrrolidine | 0.8 |
| 2d | N-Isobutyl-(R)-2-(aminomethyl)pyrrolidine | 2.0 |
| 2e | N-(2-Hydroxyethyl)-(R)-2-(aminomethyl)pyrrolidine | 5.8 |
| Data showcases the effect of modifying the basic amine (PI feature) on receptor binding, indicating that small alkyl substituents are well-tolerated. nih.gov |
These detailed SAR studies are essential for optimizing lead compounds. High-affinity compounds identified through in vitro screening are then advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant behavioral paradigms, such as the novel object recognition test, which is used to evaluate pro-cognitive effects. researchgate.net The ultimate goal is to identify a candidate with a balanced profile of high potency, selectivity, and favorable drug-like properties.
Development of Analytical Techniques for Compound Characterization in Research
The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. For a compound such as this compound, a selective and high-affinity 5-HT6 antagonist, and its analogues, a suite of analytical techniques is essential to confirm their identity, purity, and physicochemical properties. The development of these analytical methods is guided by the need for accuracy, precision, and specificity to ensure the reliability of research findings.
Initial characterization of newly synthesized benzoxazine derivatives, including analogues of this compound, typically involves a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for the structural elucidation of these molecules, providing detailed information about the chemical environment of individual atoms and confirming the connectivity of the molecular framework. High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition.
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and its analogues. The development of a suitable HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid), and detection wavelength to achieve adequate separation of the target compound from any impurities or starting materials. The purity is typically determined by the peak area percentage.
Further characterization often involves techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify characteristic functional groups within the molecule. For chiral compounds, specialized analytical techniques such as chiral HPLC or circular dichroism may be employed to determine the enantiomeric purity.
The development of these analytical techniques is an iterative process. As new analogues are synthesized, the methods may need to be adapted to accommodate changes in polarity, solubility, or other physicochemical properties. The validation of these methods according to established guidelines ensures their suitability for their intended purpose, which is to provide reliable data to support the progression of promising compounds in the research and development pipeline.
Table 1: Key Analytical Techniques for Characterization of this compound and Analogues
| Analytical Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |
| HRMS | Molecular Formula Confirmation | Precise mass-to-charge ratio, elemental composition. |
| HPLC | Purity Assessment | Separation of the compound from impurities, determination of purity percentage. |
| FTIR | Functional Group Identification | Presence of key chemical bonds and functional groups. |
Detailed Research Findings
While specific, publicly available, detailed research findings on the development of analytical techniques exclusively for this compound are limited, the scientific literature on analogous 5-HT6 antagonists with a benzoxazine or similar heterocyclic core provides a strong precedent for the methodologies employed.
Research on various series of 3,4-dihydro-2H-benzo umpr.ac.idoxazine derivatives as 5-HT6 receptor antagonists consistently reports the use of ¹H NMR and mass spectrometry for structural confirmation of the synthesized compounds. Purity is almost universally assessed by HPLC, often with reported purities exceeding 95%.
For instance, in studies focusing on the structure-activity relationships of arylsulfonyl derivatives targeting the 5-HT6 receptor, researchers meticulously characterize each new analogue using a combination of NMR, mass spectrometry, and HPLC to ensure the integrity of the compounds being evaluated for their biological activity. This rigorous analytical characterization is crucial for establishing reliable SAR data, as even small impurities can potentially confound the results.
The development of these analytical methods is a critical, albeit often less highlighted, aspect of the research process. The ability to accurately and reliably characterize novel compounds like this compound and its analogues underpins the entire discovery and development effort, from initial synthesis to the evaluation of their therapeutic potential.
Advanced Research Methodologies and Future Directions in R 1485 Dihydrochloride Studies
Computational Chemistry and In Silico Approaches
The investigation of R 1485 dihydrochloride (B599025), a selective 5-HT6 receptor antagonist, is increasingly benefiting from the application of computational chemistry and in silico methodologies. These advanced techniques offer powerful tools to elucidate the molecular interactions, predict the activity of novel compounds, and streamline the drug discovery process. By simulating complex biological processes at the molecular level, researchers can gain profound insights that complement and guide traditional experimental approaches.
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and dynamics simulations are pivotal in understanding the precise binding mechanisms of ligands to their target receptors. While specific studies on R 1485 dihydrochloride are not extensively available in publicly accessible literature, the principles of these techniques are well-established in the study of 5-HT6 receptor antagonists.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 5-HT6 receptor antagonists, docking studies have revealed key interactions with specific amino acid residues within the receptor's binding pocket. For instance, interactions with residues such as Asp106, Ser193, and Phe285 have been identified as crucial for the binding of various antagonists. These studies help in understanding how compounds like this compound might orient themselves within the 5-HT6 receptor to exert their antagonistic effect.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the receptor-ligand complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. These simulations can reveal the flexibility of both the ligand and the receptor, providing a more realistic representation of the biological environment. For 5-HT6 antagonists, MD simulations can help to refine the binding poses predicted by docking and to calculate the binding free energies, which are crucial for predicting the affinity of a compound for the receptor.
Table 1: Key Amino Acid Residues in the 5-HT6 Receptor Involved in Ligand Binding (Illustrative Example)
| Residue | Interaction Type | Potential Role in Antagonist Binding |
| Asp106 (D3.32) | Hydrogen Bond, Salt Bridge | Anchor point for ligand binding. |
| Ser193 (S5.43) | Hydrogen Bond | Provides additional stability to the ligand-receptor complex. |
| Phe285 (F6.52) | Aromatic/Hydrophobic | Forms hydrophobic interactions with the ligand. |
| Trp281 (W6.48) | Aromatic/Hydrophobic | Contributes to the hydrophobic pocket and aromatic interactions. |
This table is an illustrative example based on general findings for 5-HT6 receptor antagonists and does not represent specific experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
In the context of 5-HT6 receptor antagonists, QSAR studies have been instrumental in designing novel compounds with improved affinity and selectivity. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. The resulting models can then be used to guide the synthesis of new derivatives with potentially higher therapeutic efficacy. While specific QSAR models for this compound are not publicly documented, the general approach has proven valuable in the broader field of 5-HT6 antagonist research.
Virtual Screening and Lead Optimization in Drug Discovery Research
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.
For the discovery of novel 5-HT6 receptor antagonists, virtual screening campaigns have been successfully employed. These campaigns often start with a known ligand or a pharmacophore model derived from a set of active compounds. Large chemical databases are then screened to identify molecules that fit the binding site of the 5-HT6 receptor or match the pharmacophore model. The top-ranking hits are then subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for experimental validation. This approach has the potential to accelerate the identification of new lead compounds for the development of next-generation 5-HT6 antagonists.
Integration of Systems Biology and Omics Technologies
The integration of systems biology and "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological effects of a drug candidate. These approaches allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, providing a comprehensive picture of the cellular response to a compound like this compound.
Gene Expression Profiling (Transcriptomics) in Response to this compound
Transcriptomics involves the study of the complete set of RNA transcripts that are produced by the genome under specific circumstances. By analyzing changes in gene expression in response to treatment with a 5-HT6 receptor antagonist, researchers can identify the signaling pathways and biological processes that are modulated by the compound.
Table 2: Hypothetical Gene Expression Changes in Neuronal Cells Following Treatment with a 5-HT6 Antagonist (Illustrative Example)
| Gene | Function | Predicted Change in Expression |
| BDNF | Brain-Derived Neurotrophic Factor | Upregulation |
| c-Fos | Immediate Early Gene, marker of neuronal activity | Upregulation |
| Arc | Activity-regulated cytoskeleton-associated protein | Upregulation |
| GRIA1 | Subunit of the AMPA receptor | Upregulation |
This table is a hypothetical representation of potential gene expression changes and is not based on specific experimental data for this compound.
Proteomic and Metabolomic Investigations in Preclinical Research Models
Proteomics: This field of study focuses on the large-scale analysis of proteins, particularly their structures and functions. In the context of this compound, proteomic studies could be used to identify changes in protein expression and post-translational modifications in response to treatment. For example, researchers have identified proteins that interact with the 5-HT6 receptor, forming a "receptor-associated complex." Understanding how antagonists like this compound affect the composition and function of this complex can provide valuable insights into their mechanism of action. One key interaction identified is with the mTOR signaling pathway, which is crucial for synaptic plasticity and cognition.
Metabolomics: This is the scientific study of chemical processes involving metabolites. Metabolomic profiling can reveal changes in the metabolic state of a cell or organism in response to a drug. While specific metabolomic studies on this compound are lacking, investigating the metabolic consequences of 5-HT6 receptor antagonism could uncover novel biomarkers of drug efficacy and provide a deeper understanding of its physiological effects. For instance, changes in neurotransmitter levels or energy metabolism in the brain could be assessed in preclinical models.
The application of these advanced research methodologies holds immense promise for advancing our understanding of this compound and other 5-HT6 receptor antagonists. By combining computational and systems biology approaches, researchers can accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.
Methodological Innovations and Best Practices in Preclinical Research Design
The preclinical evaluation of novel compounds like this compound, a selective and high-affinity 5-HT6 antagonist, demands rigorous and innovative research designs to ensure the validity and translational potential of the findings. A key publication details the design and synthesis of a series of 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives, the chemical class to which this compound belongs. This foundational work highlights that many compounds within this series exhibit subnanomolar affinities for the 5-HT6 receptor and demonstrate good brain penetration in rat models, crucial prerequisites for a centrally acting therapeutic agent. nih.gov
Enhancing Reproducibility and Rigor in this compound Studies
To enhance the reproducibility and rigor of preclinical studies involving compounds like this compound, a multi-faceted approach is essential. This includes transparent and detailed reporting of experimental protocols, including the specific animal models, housing conditions, and statistical analysis plans. The implementation of standardized behavioral testing paradigms is critical for ensuring that data generated across different laboratories can be reliably compared.
Key considerations for enhancing rigor include:
Blinding: Investigators should be blinded to the treatment conditions to mitigate observer bias.
Randomization: Experimental subjects should be randomly assigned to treatment groups to minimize selection bias.
Sample Size Justification: A priori power analyses should be conducted to ensure that studies are adequately powered to detect meaningful effects.
Control Groups: The inclusion of appropriate positive and negative control groups is fundamental for validating the experimental model and interpreting the effects of the test compound.
| Best Practice | Rationale |
| Detailed Protocol Reporting | Ensures transparency and allows for replication of the study. |
| Blinding of Investigators | Minimizes observer bias in data collection and analysis. |
| Randomization of Subjects | Reduces selection bias and ensures comparable experimental groups. |
| A Priori Power Analysis | Determines the appropriate sample size to detect a statistically significant effect. |
| Appropriate Control Groups | Validates the experimental model and provides a baseline for comparison. |
Strategic Approaches for Translational Research in Neuroscience (excluding human trials)
The successful translation of preclinical findings for 5-HT6 receptor antagonists into clinical applications has been challenging, with several compounds failing in late-stage clinical trials despite promising initial data. mdpi.comnih.gov This underscores the need for more strategic and translationally relevant preclinical research.
For a compound like this compound, a strategic translational approach would involve:
Utilizing Diverse and Relevant Animal Models: Beyond standard rodent models, employing a range of animal models that better recapitulate the complex neurobiology of human cognitive disorders is crucial. This could include aged animals and transgenic models of neurodegenerative diseases.
Incorporating Translatable Biomarkers: The use of biomarkers that can be measured in both preclinical models and humans, such as electroencephalography (EEG) and event-related potentials (ERPs), can provide a critical bridge between preclinical and clinical research.
Focusing on Neurophysiological Endpoints: Investigating the effects of this compound on synaptic plasticity, network oscillations, and other neurophysiological measures can provide deeper insights into its mechanisms of action and its potential to impact cognitive processes. Preclinical studies have shown that 5-HT6 receptor antagonists can enhance cholinergic and glutamatergic neurotransmission, which are vital for learning and memory. nih.govnih.gov
Emerging Concepts and Unexplored Avenues for 5-HT6 Receptor Antagonist Research
The field of 5-HT6 receptor antagonist research is continuously evolving, with several emerging concepts and unexplored avenues holding promise for future therapeutic development.
One of the most intriguing and challenging observations is the paradoxical pro-cognitive effect of both 5-HT6 receptor agonists and antagonists in some preclinical models. nih.govresearchgate.net This suggests a more complex regulatory role for the 5-HT6 receptor than previously understood and opens up new avenues of investigation into the downstream signaling pathways and neural circuits modulated by this receptor.
Future research directions for compounds like this compound could include:
Exploring Non-Canonical Signaling Pathways: Investigating the potential for 5-HT6 receptor antagonists to engage in biased agonism or interact with other receptor systems could provide explanations for the observed paradoxical effects and uncover novel therapeutic mechanisms.
Investigating Neurodevelopmental and Neuroplasticity Roles: The high expression of 5-HT6 receptors in brain regions critical for learning and memory suggests a potential role in neurodevelopment and synaptic plasticity. Exploring the long-term effects of 5-HT6 receptor modulation on these processes could reveal new therapeutic applications.
Targeting Specific Neuronal Populations: Delving into the precise neuronal populations and circuits through which 5-HT6 receptor antagonists exert their pro-cognitive effects could lead to the development of more targeted and effective therapies with fewer off-target effects.
Expanding Beyond Indole- and Sulfone-Containing Structures: The majority of clinically investigated 5-HT6 receptor antagonists belong to a narrow chemical space. Exploring novel chemical scaffolds, such as the 3,4-dihydro-2H-benzo nih.govnih.govoxazine core of this compound, offers the potential for improved pharmacodynamic and pharmacokinetic properties. nih.gov
| Emerging Concept | Potential Research Focus for this compound |
| Paradoxical Agonist/Antagonist Effects | Investigation of biased agonism and downstream signaling pathways. |
| Role in Neuroplasticity | Long-term studies on synaptic plasticity and neuronal remodeling. |
| Circuit-Specific Modulation | Identification of key neuronal circuits mediating pro-cognitive effects. |
| Novel Chemical Scaffolds | Optimization of the benzoxazine (B1645224) core for improved therapeutic profiles. |
Q & A
Q. What are the key steps for synthesizing and characterizing R 1485 dihydrochloride to ensure reproducibility in academic research?
- Methodological Answer : Synthesis protocols should include detailed descriptions of reaction conditions (e.g., solvent, temperature, stoichiometry) and purification methods (e.g., recrystallization, HPLC). Characterization requires spectroscopic validation (e.g., H/C NMR, FT-IR) and chromatographic purity analysis (e.g., ≥95% by HPLC). For novel compounds, elemental analysis or mass spectrometry is essential to confirm molecular identity. Ensure compliance with journal guidelines for experimental reproducibility, such as separating synthetic procedures for known vs. novel compounds .
Q. How can researchers determine the biological activity of this compound in antimicrobial or enzyme inhibition assays?
- Methodological Answer : Use standardized in vitro assays, such as minimum inhibitory concentration (MIC) tests against gram-positive/negative bacteria or fungi, referencing protocols for structurally similar dihydrochlorides (e.g., octenidine dihydrochloride’s disruption of bacterial cell envelopes ). For enzyme inhibition, employ kinetic assays (e.g., IC determination via fluorometric/colorimetric readouts) and validate with positive/negative controls. Include dose-response curves and statistical analysis to ensure robustness .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing this compound’s efficacy in cellular or animal models?
- Methodological Answer : Prioritize dose-ranging studies to identify therapeutic vs. toxic thresholds. For cellular assays, standardize variables like cell passage number, serum concentration, and incubation time to minimize variability . In animal models, use randomization and blinding to reduce bias, and include endpoints such as histopathology or biomarker quantification (e.g., cytokine levels). Address interspecies differences by piloting multiple models (e.g., murine vs. zebrafish) .
Q. How should researchers resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer : Discrepancies may arise from bioavailability differences, metabolic degradation, or microenvironmental factors (e.g., pH). Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess compound stability and tissue distribution. Compare in vitro assays under physiologically relevant conditions (e.g., hypoxia, serum proteins). Use meta-analysis to reconcile conflicting findings, as demonstrated in studies of octenidine dihydrochloride’s in vitro cytotoxicity vs. in vivo safety .
Q. What strategies are recommended for analyzing this compound’s mechanism of action when existing literature proposes conflicting pathways?
- Methodological Answer : Employ orthogonal methods to validate hypotheses:
- Genomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics to identify differentially expressed targets.
- Chemical Genetics : Use siRNA/CRISPR knockdown of suspected pathways to assess functional relevance.
- Structural Analysis : Molecular docking or cryo-EM to visualize compound-target interactions.
Cross-reference findings with structurally analogous compounds (e.g., LSD1 inhibitors like bomedemstat dihydrochloride ). Publish negative results to clarify ambiguities .
Q. How can researchers ensure the reliability of high-throughput screening (HTS) data for this compound?
- Methodological Answer : Implement quality control measures:
- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls.
- Counter-Screening : Exclude off-target effects via secondary assays (e.g., cytotoxicity panels).
- Data Normalization : Use plate-wise normalization to correct for batch effects.
Document metadata comprehensively, including instrument calibration and reagent lot numbers, as per MIACARM standards .
Methodological and Ethical Considerations
Q. What are the best practices for reporting this compound’s safety profile in preclinical studies?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD determination) and subchronic studies (28-day repeated dosing). Include histopathological analysis of major organs and hematological parameters. For in vitro safety, assess cytotoxicity in primary cells (e.g., hepatocytes) and hemolytic potential. Disclose all adverse events, even if statistically insignificant, to support translational relevance .
Q. How should researchers address potential biases when designing studies involving this compound?
- Methodological Answer : Adopt CONSORT-EHEALTH principles:
- Blinding : Use double-blinded protocols for treatment administration and data analysis.
- Randomization : Stratify subjects by baseline variables (e.g., age, weight) to minimize confounding.
- Transparency : Preregister protocols on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo) .
Data Presentation and Publication
Q. What are the criteria for selecting figures and tables to represent this compound’s research findings effectively?
- Methodological Answer : Prioritize clarity and self-containment:
- Figures : Use line graphs for dose-response relationships and heatmaps for omics data. Avoid overcrowding; limit panels to 4–6 per figure.
- Tables : Summarize key numerical data (e.g., IC, % inhibition) with error margins (SD/SEM).
Ensure all visuals include descriptive captions and cite sources for non-original content .
Q. How can researchers enhance the reproducibility of studies involving this compound?
- Methodological Answer :
Provide granular methodological details in supplementary materials, including: - Synthetic Procedures : Step-by-step protocols with troubleshooting notes.
- Assay Conditions : Exact buffer compositions, equipment models, and software settings.
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., PubChem, ChEMBL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
